Welcome to the BenchChem Online Store!
molecular formula C9H10N2 B8811804 4-Isopropylnicotinonitrile

4-Isopropylnicotinonitrile

Cat. No. B8811804
M. Wt: 146.19 g/mol
InChI Key: IPVKCSWBEAVSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07067537B2

Procedure details

By the reaction in the same manner as in Example 64-i) using 4-ethylnicotinonitrile (2.95 g) and methyl iodide (7 ml), the title compound (1.90 g) was obtained as a yellow oil.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:8]([C:9]#[N:10])=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[CH3:11]I>>[CH:1]([C:3]1[C:8]([C:9]#[N:10])=[CH:7][N:6]=[CH:5][CH:4]=1)([CH3:11])[CH3:2]

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
C(C)C1=CC=NC=C1C#N
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction in the same manner as in Example 64-i)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=NC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.